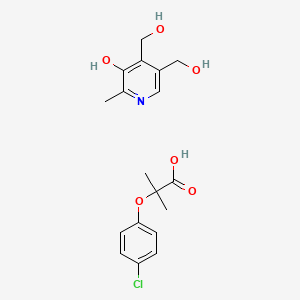

Pyridoxine clofibrate

Descripción

Propiedades

Número CAS |

29952-87-2 |

|---|---|

Fórmula molecular |

C18H22ClNO6 |

Peso molecular |

383.8 g/mol |

Nombre IUPAC |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(4-chlorophenoxy)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H11ClO3.C8H11NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-5-8(12)7(4-11)6(3-10)2-9-5/h3-6H,1-2H3,(H,12,13);2,10-12H,3-4H2,1H3 |

Clave InChI |

XHNQLDLSWAXHBW-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |

SMILES canónico |

CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |

Otros números CAS |

29952-87-2 |

Sinónimos |

claresan pyridoxine clofibrate pyridoxine p-chlorophenoxyisobutyrate |

Origen del producto |

United States |

Chemical Synthesis and Analog Derivatization of Pyridoxine Clofibrate

Established Synthetic Routes for Clofibrate (B1669205) and its Precursors

The synthesis of clofibrate, a key component of pyridoxine (B80251) clofibrate, is well-established and can be achieved through several routes. The most common pathway involves a two-step process starting from readily available precursors.

First, the intermediate 2-(4-chlorophenoxy)-2-methylpropanoic acid, also known as clofibric acid, is synthesized. This is typically achieved through the condensation of p-chlorophenol with acetone (B3395972) and chloroform (B151607) in an alkaline environment. orientjchem.orgchemicalbook.com This reaction forms the core structure of the clofibrate molecule.

The second step is an esterification reaction. The synthesized clofibric acid is treated with ethyl alcohol, usually in the presence of a catalytic amount of a strong acid like sulfuric acid, to produce the final ethyl ester, clofibrate. orientjchem.org An alternative reported synthesis involves the condensation of phenol (B47542) with ethyl 2-chloro-2-methylpropionate, followed by chlorination of the aromatic ring. iarc.fr

The primary precursors for the most common synthesis route are detailed in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| p-Chlorophenol | C₆H₅ClO | Provides the chlorophenoxy group |

| Acetone | C₃H₆O | Source of the isobutyrate backbone |

| Chloroform | CHCl₃ | Reactant in the condensation step |

| Ethyl Alcohol | C₂H₅OH | Forms the ethyl ester |

This table outlines the key starting materials for the synthesis of clofibrate.

Methodologies for Conjugating Pyridoxine and Clofibrate Moieties

The conjugation of the pyridoxine and clofibrate molecules results in the formation of pyridoxine clofibrate. This is a chemical union designed to merge the distinct properties of both entities. The most chemically plausible method for achieving this conjugation is through an esterification reaction.

This process would involve reacting clofibric acid (the carboxylic acid form of clofibrate) with one of the hydroxyl groups on the pyridoxine molecule. ncats.iodrugbank.com Given that pyridoxine has multiple hydroxyl groups, this reaction would likely require the use of protecting groups to ensure the ester bond forms at the desired position, most commonly at the 5-hydroxymethyl position. A dehydrating agent or acid catalyst is typically employed to facilitate the removal of water and drive the reaction toward the formation of the ester product. This principle of conjugating active acid metabolites to other molecules is a known strategy in medicinal chemistry. researchgate.net

Design Principles for this compound Analogues

The design of analogues of this compound is guided by the principles of medicinal chemistry, aiming to refine the molecule's properties. This involves systematic structural modifications to enhance biological interactions and the incorporation of different chemical moieties, or pharmacophores, to introduce new functionalities.

Structural Modifications for Enhanced Biological Interactions

Structural modification of the parent compound is a key strategy for improving its interaction with biological targets. For fibrate analogues, these modifications often focus on the phenoxy ring and the isobutyrate side chain. nih.gov A notable example is the development of "silafibrate," where the chlorine atom on the phenoxy ring of clofibrate was replaced by a trimethylsilyl (B98337) group. This substitution was intended to increase the molecule's lipophilicity and potentially improve its pharmacological potency. brieflands.com

Other explored modifications include altering the linker between the aromatic core and other parts of the molecule. Research into different fibrate derivatives has shown that varying the length and nature of such linkers can significantly impact the compound's activity at biological receptors like PPARs. researchgate.net

| Analogue Type | Structural Modification | Rationale |

| Silafibrate | Replacement of Chlorine with a Trimethylsilyl group | Increase lipophilicity and pharmacological potency brieflands.com |

| Oxoalkanoate Analogues | Modification of the isobutyrate side chain | Explore structure-activity relationships nih.gov |

| Dual PPAR Agonists | Variation of cyclic tail and linker length | To engage multiple biological targets (PPARα/γ) researchgate.net |

This table summarizes examples of structural modifications applied to fibrate analogues and the scientific reasoning behind them.

Rationale for Incorporating Diverse Pharmacophores

The rationale for creating a hybrid molecule like this compound is to combine the distinct functionalities of its constituent parts into a single chemical entity. Clofibrate is a well-known lipid-lowering agent that acts as an agonist for the PPARα receptor. ncats.io Pyridoxine, or vitamin B6, is an essential nutrient and a coenzyme in a multitude of metabolic pathways, and is known to possess antioxidant properties. nih.govfrontiersin.org

Analytical Techniques for Characterizing this compound and its Derivatives

A suite of analytical techniques is essential to confirm the successful synthesis, structure, and purity of this compound and its analogues. These methods provide detailed information about the molecule's composition and conformation.

Spectroscopic Methods are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical. ¹H NMR would be used to identify the protons on both the pyridoxine and clofibrate parts of the molecule, and their chemical shifts and splitting patterns would confirm the structure. ¹³C NMR provides information on the carbon skeleton. Specific NMR data from clofibrate analogues show characteristic signals for the aromatic protons and the methyl groups of the isobutyrate moiety. frontiersin.org

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For this compound, IR spectroscopy would confirm the presence of the ester carbonyl (C=O) stretch, which is a definitive indicator of the successful conjugation. orientjchem.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing direct evidence that the two moieties have combined. High-resolution mass spectrometry can confirm the elemental composition. orientjchem.orgnih.gov

Chromatographic Methods are used primarily for purification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final compound and for separating it from any unreacted starting materials or byproducts. iarc.fr

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID), can also be used to analyze for impurities, particularly for the clofibrate precursor. iarc.fr

| Analytical Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Detailed map of the carbon-hydrogen framework frontiersin.org |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirmation of key bonds, especially the ester linkage orientjchem.org |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of the overall mass and molecular formula nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantification of the compound's purity and separation of mixtures iarc.fr |

This table outlines the primary analytical methods used to characterize this compound and its derivatives.

Molecular and Cellular Pharmacology of Pyridoxine Clofibrate

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Pyridoxine (B80251) clofibrate's pharmacological effects are primarily driven by the activity of its clofibrate (B1669205) moiety, which functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which plays a central role in regulating lipid and lipoprotein metabolism, fatty acid oxidation, and inflammation. mdpi.comnih.govnih.gov

Ligand Binding and Activation Mechanisms

The mechanism of action begins when clofibrate, as a ligand, binds to and activates PPARα. patsnap.comdrugbank.com This binding event induces a conformational change in the PPARα protein, which then promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). nih.gov This newly formed PPARα/RXR complex translocates to the nucleus, where it recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. mdpi.comahajournals.org

The binding of the PPARα/RXR heterodimer to PPREs recruits a complex of coactivator proteins. This entire molecular assembly then initiates the transcription of a host of genes that are critically involved in various aspects of lipid metabolism, effectively translating the initial ligand-binding event into a broad physiological response. patsnap.com

Transcriptional Regulation of Genes Involved in Lipid Metabolism

The activation of PPARα by pyridoxine clofibrate orchestrates a significant shift in the genetic programming of cells, particularly in metabolically active tissues like the liver, heart, and muscle. nih.gov This reprogramming is aimed at reducing circulating triglyceride levels and modulating lipoprotein profiles through the coordinated regulation of multiple target genes. patsnap.comdrugbank.com

A primary consequence of PPARα activation is the enhanced catabolism of fatty acids. PPARα upregulates the expression of genes encoding key enzymes involved in the mitochondrial and peroxisomal β-oxidation pathways. patsnap.commdpi.com This process accelerates the breakdown of fatty acids, which reduces their availability for the synthesis of triglycerides in the liver. patsnap.com Key genes upregulated by this mechanism include Acyl-CoA Oxidase (ACOX), the rate-limiting enzyme in peroxisomal β-oxidation, and Carnitine Palmitoyltransferase 1 (CPT-1), which facilitates the transport of long-chain fatty acids into mitochondria for oxidation.

Table 1: Key Genes in Fatty Acid Oxidation Upregulated by PPARα Activation

| Gene | Enzyme/Protein | Pathway | Function |

| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal β-oxidation | Catalyzes the first and rate-limiting step of peroxisomal fatty acid oxidation. |

| CPT1A | Carnitine Palmitoyltransferase 1A | Mitochondrial β-oxidation | Mediates the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondria. |

| CPT2 | Carnitine Palmitoyltransferase 2 | Mitochondrial β-oxidation | Works in concert with CPT1 to facilitate fatty acid entry into the mitochondrial matrix. |

This table summarizes key genes involved in fatty acid oxidation that are transcriptionally upregulated by PPARα agonists like clofibrate.

This compound significantly enhances the clearance of triglyceride-rich lipoproteins from the plasma by modulating the activity of lipoprotein lipase (B570770) (LPL). LPL is the primary enzyme responsible for hydrolyzing triglycerides within chylomicrons and Very-Low-Density Lipoproteins (VLDL). wikipedia.orgnih.govwikipedia.org

The influence of this compound extends to the regulation of various apolipoproteins, the protein components of lipoprotein particles that are crucial for their structure, function, and metabolism.

PPARα activation by fibrates like clofibrate has been shown to:

Increase the synthesis of ApoA-I and ApoA-II in humans : These are the primary protein components of High-Density Lipoprotein (HDL), and their increased expression contributes to higher levels of HDL cholesterol, which is involved in reverse cholesterol transport. nih.govpatsnap.com

Decrease the synthesis of ApoC-III : As mentioned, ApoC-III inhibits LPL and delays the catabolism of triglyceride-rich lipoproteins. By suppressing its synthesis, PPARα agonists accelerate the clearance of these lipoproteins. nih.govahajournals.org

Inhibit the synthesis and enhance the clearance of Apolipoprotein B (ApoB) : ApoB is the main structural protein of VLDL and Low-Density Lipoprotein (LDL). Reducing its synthesis and promoting its clearance leads to a lower number of circulating atherogenic VLDL and LDL particles. drugbank.comncats.io

Table 2: Effects of PPARα Activation on Key Apolipoproteins

| Apolipoprotein | Primary Lipoprotein Association | Effect of PPARα Activation | Consequence |

| ApoA-I | HDL | Increases expression (in humans) | Increased HDL levels, enhanced reverse cholesterol transport. nih.govpatsnap.com |

| ApoA-II | HDL | Increases expression (in humans) | Increased HDL levels. nih.govpatsnap.com |

| ApoA-V | VLDL, Chylomicrons, HDL | Increases expression | Activates LPL, promoting triglyceride clearance. mdpi.comnih.gov |

| ApoB | VLDL, LDL | Inhibits synthesis, increases clearance | Reduced levels of atherogenic lipoproteins. drugbank.comncats.io |

| ApoC-III | VLDL, Chylomicrons, HDL | Decreases expression | Disinhibition of LPL, promoting triglyceride clearance. nih.govahajournals.org |

This interactive table outlines the regulatory effects of PPARα activation on the synthesis and function of major apolipoproteins involved in lipid transport.

Crosstalk with other Nuclear Receptors (e.g., LXRα, SREBPs)

The regulatory network of PPARα is not isolated; it engages in significant crosstalk with other key metabolic regulators, notably the Liver X Receptor Alpha (LXRα) and Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.

Mechanisms Related to Pyridoxine Component

The biological activities of the pyridoxine moiety are primarily attributable to its conversion into the metabolically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov

Pyridoxine, upon entering the body, is converted to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.govnih.gov This conversion primarily occurs in the liver through the action of enzymes like pyridoxal kinase and pyridoxine phosphate (B84403) oxidase. eco-vector.comwikipedia.org PLP is a crucial coenzyme for over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzyme activities. wikipedia.orgnih.gov Its versatility stems from its ability to form a Schiff base linkage with an amino group of an amino acid substrate, acting as an electrophilic catalyst to stabilize various reaction intermediates. wikipedia.org

PLP-dependent enzymes are central to a wide array of metabolic processes, including the metabolism of amino acids, carbohydrates, and lipids. nih.gov It is indispensable for the synthesis of neurotransmitters such as serotonin, dopamine (B1211576), epinephrine, norepinephrine, and GABA, as well as for the production of histamine. wikipedia.orglibretexts.org Furthermore, PLP is required for hemoglobin synthesis, gene expression, and the function of glycogen (B147801) phosphorylase, the enzyme that breaks down glycogen into glucose. libretexts.orgnih.gov

Table 1: Key Metabolic Roles of Pyridoxal 5'-Phosphate (PLP)

| Metabolic Area | Specific Function | Key Enzymes Involved | Citations |

|---|---|---|---|

| Amino Acid Metabolism | Transamination, Decarboxylation, Racemization | Transaminases, Decarboxylases | nih.govlibretexts.org |

| Neurotransmitter Synthesis | Cofactor in the synthesis of Serotonin, Dopamine, GABA, etc. | Aromatic L-amino acid decarboxylase, Glutamic acid decarboxylase | wikipedia.orglibretexts.org |

| Glucose Metabolism | Glycogenolysis | Glycogen Phosphorylase | libretexts.orgnih.gov |

| Heme Synthesis | Precursor synthesis | Aminolevulinic acid synthase | nih.gov |

| Niacin Synthesis | Conversion of Tryptophan to Niacin | Kynureninase | nih.govlibretexts.org |

The most prominent role of PLP is in amino acid metabolism. nih.gov It functions as an essential cofactor for transaminases, enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, a fundamental step in the synthesis and degradation of amino acids. libretexts.orgyoutube.com This process is critical for moving nitrogen between molecules within the cell. youtube.com

PLP is also vital for decarboxylation reactions, which remove a carboxyl group from amino acids. A key example is the conversion of glutamate (B1630785) to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by the enzyme glutamic acid decarboxylase. youtube.com Additionally, PLP participates in the catabolism of methionine via the transsulfuration pathway, where it is a cofactor for cystathionine (B15957) synthase and cystathionase, enzymes that ultimately lead to the production of cysteine. libretexts.org The conversion of tryptophan to niacin is also a PLP-dependent process. nih.govlibretexts.org

Beyond its role as a coenzyme in metabolic pathways, pyridoxine exhibits modulatory effects on various cellular processes that are not directly linked to the Peroxisome Proliferator-Activated Receptor α (PPARα) pathway. Research indicates that vitamin B6 status is important for immune system function. nih.gov A deficiency in vitamin B6 has been shown to affect both cellular and humoral immunity, leading to altered lymphocyte differentiation and maturation, impaired antibody production, and a decrease in the production of interleukin-2 (B1167480) (IL-2). nih.govdrugbank.com

Furthermore, pyridoxine has been identified as an effective quencher of reactive oxygen species (ROS), suggesting a role in mitigating oxidative stress within the cell. nih.gov This antioxidant capacity is independent of its coenzymatic functions and represents a direct chemical property of the molecule that can protect cellular components from oxidative damage.

Interplay between Clofibrate and Pyridoxine Components at the Molecular Level

The combination of clofibrate and pyridoxine in a single compound suggests the potential for molecular interplay, where the actions of one component could influence the effects or requirements of the other.

A significant point of potential interplay lies in the tryptophan-NAD pathway. Clofibrate, as a peroxisome proliferator, has been shown in rats to strongly suppress the hepatic mRNA expression of alpha-amino-beta-carboxymuconate-epsilon-semialdehyde decarboxylase (ACMSD). nih.gov ACMSD is a key regulatory enzyme that directs tryptophan metabolites away from NAD synthesis. nih.gov Concurrently, the pyridoxine component, as PLP, is an essential cofactor for kynureninase, an enzyme upstream in the same pathway that is necessary for the conversion of tryptophan to niacin (a precursor to NAD). nih.govlibretexts.org Therefore, clofibrate's action to downregulate ACMSD could potentially channel more tryptophan metabolites towards NAD synthesis, a pathway where the availability of PLP from the pyridoxine component is crucial for flux.

Additionally, clofibrate's primary mechanism involves the activation of PPARα, which modulates gene expression related to lipid metabolism and fatty acid oxidation. drugbank.comnih.gov This activation can lead to anti-proliferative effects in certain cancer cells by inhibiting survival kinases like NF-κB and ERK1/2 and reducing the expression of cell cycle proteins such as cyclin D1 and cyclin E. oncotarget.com Pyridoxine's role in general amino acid and protein synthesis could support the cellular changes induced by clofibrate, including the synthesis of new enzymes whose expression is upregulated by PPARα activation.

The two components of this compound exert distinct effects on enzyme activities and protein expression that could be complementary.

Clofibrate's Influence: Clofibrate directly influences the activity and expression of numerous proteins. It increases the activity of lipoprotein lipase, which enhances the breakdown of triglycerides. drugbank.com As a PPARα agonist, it upregulates the expression of PPARα target genes involved in fatty acid transport and oxidation. nih.gov In some cellular contexts, clofibrate treatment has been observed to reduce the expression of key proteins in the Wnt/β-catenin signaling pathway, such as PTPRZ1 and Wnt8a, and induce the expression of the cell cycle inhibitor p21. oncotarget.comnih.gov Conversely, in rat studies, chronic administration of clofibrate paradoxically decreased the activity of carnitine palmitoyl-transferase in muscle while increasing it in the liver. nih.gov

The interplay at this level is implicit: the large-scale changes in protein expression and enzyme activity induced by clofibrate's activation of PPARα require a robust and functional protein synthesis machinery. This machinery is heavily dependent on a sufficient supply of amino acids, the metabolism of which is regulated by PLP-dependent enzymes. Thus, the pyridoxine component ensures the availability of the necessary cofactor to support the metabolic reprogramming initiated by the clofibrate component.

Table 2: Summary of Influences on Enzyme and Protein Expression

| Component | Target Enzyme/Protein | Effect | Cellular Pathway | Citations |

|---|---|---|---|---|

| Clofibrate | Lipoprotein Lipase | Increases activity | Lipid Metabolism | drugbank.com |

| ACMSD | Suppresses mRNA expression | Tryptophan Metabolism | nih.gov | |

| PPARα Target Genes | Upregulates expression | Fatty Acid Oxidation | nih.gov | |

| Cyclin D1, Cyclin E | Reduces expression | Cell Cycle | oncotarget.com | |

| p21 | Induces expression | Cell Cycle | oncotarget.com | |

| Carnitine Palmitoyl-Transferase | Decreases activity (muscle), Increases activity (liver) | Fatty Acid Oxidation | nih.gov | |

| Pyridoxine (as PLP) | Transaminases | Acts as essential cofactor | Amino Acid Metabolism | nih.govlibretexts.org |

| Decarboxylases | Acts as essential cofactor | Amino Acid/Neurotransmitter Metabolism | wikipedia.orglibretexts.org | |

| Glycogen Phosphorylase | Acts as essential cofactor | Glucose Metabolism | libretexts.orgnih.gov | |

| Kynureninase | Acts as essential cofactor | Tryptophan Metabolism | nih.govlibretexts.org |

In Vitro Studies of Cellular Responses

In vitro research has focused on the effects of clofibrate, the active component of this compound, revealing significant impacts on various cell lines. These studies provide a window into the molecular mechanisms underlying its pharmacological profile.

Effects on Cell Line Metabolism (e.g., myeloma, lymphoma cells)

The active metabolite of this compound, clofibric acid, has demonstrated notable effects on the viability of hematological cancer cell lines. In vitro studies have shown that clofibrate can reduce the viability of both myeloma and lymphoma cells in a dose-dependent manner. ncats.ioncats.io This suggests a direct impact on the metabolic or survival pathways of these cancer cells. While healthy cells were reported to be minimally affected, the significant reduction in the viability of the cancer cell lines points to a selective action that is of interest in oncological research. ncats.ioncats.io

The antitumor apoptotic effect of clofibrate has been investigated across a range of concentrations. These studies utilized multiple human and murine myeloma and lymphoma cell lines. The consistent dose-dependent reduction in cell viability across all tested malignant cell lines underscores the potential influence of clofibrate on metabolic pathways essential for the proliferation of these specific cancer cells. ncats.io

Table 1: Summary of Clofibrate Effects on Myeloma and Lymphoma Cell Viability

| Cell Type | Compound | Effect | Observation |

| Myeloma Cells | Clofibrate | Reduced Cell Viability | Effect is dose-dependent. ncats.ioncats.io |

| Lymphoma Cells | Clofibrate | Reduced Cell Viability | Effect is dose-dependent. ncats.ioncats.io |

| Healthy Cells | Clofibrate | Minimally Affected | Showed significantly less sensitivity compared to cancer cell lines. ncats.ioncats.io |

Investigations on Peroxisomal Activity

Clofibrate is a well-known peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. ncats.io The activation of PPAR-α is a key mechanism in the regulation of lipid metabolism, primarily through the induction of peroxisomal β-oxidation. Peroxisomes are organelles that play a crucial role in the breakdown of very long-chain fatty acids. By activating PPAR-α, clofibrate stimulates the proliferation of peroxisomes and enhances the expression of enzymes involved in fatty acid oxidation. This leads to an increased capacity of the cell to catabolize fatty acids, a process that can influence cellular energy homeostasis and lipid signaling.

Modulation of Gene Expression in Cultured Cells

The agonism of the PPAR-α receptor by clofibrate directly leads to modifications in gene expression. ncats.io Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in lipid metabolism.

Key gene expression changes induced by clofibrate include:

Increased Beta-Oxidation: Upregulation of genes encoding for enzymes essential for the fatty acid β-oxidation pathway. ncats.io

Decreased Triglyceride Secretion: Modulation of genes that lead to a reduction in the secretion of triglycerides. ncats.io

Increased Lipoprotein Lipase Activity: Enhanced expression of lipoprotein lipase, which is crucial for the hydrolysis of triglycerides from circulating lipoproteins. ncats.io

Inhibition of Apolipoprotein B Synthesis: Clofibrate has been shown to inhibit the synthesis and increase the clearance of apolipoprotein B, a primary protein component of very-low-density lipoproteins (VLDL). ncats.io

These alterations in gene expression collectively contribute to the lipid-lowering effects of clofibrate and influence the metabolic state of the cell.

Table 2: Gene Expression Changes Modulated by Clofibrate

| Target Process | Molecular Action | Consequence |

| Fatty Acid Catabolism | Upregulation of β-oxidation genes via PPAR-α activation. ncats.io | Increased breakdown of fatty acids. ncats.io |

| Triglyceride Metabolism | Modulation of genes controlling triglyceride synthesis and secretion. ncats.io | Reduced cellular secretion of triglycerides. ncats.io |

| Lipoprotein Metabolism | Increased expression of lipoprotein lipase. ncats.io | Enhanced clearance of triglycerides from lipoproteins. ncats.io |

| Apolipoprotein Regulation | Inhibition of synthesis and increased clearance of apolipoprotein B. ncats.io | Reduced levels of VLDL carrier molecules. ncats.io |

Metabolic Investigations and Biochemical Pathways

Impact on Lipid Homeostasis in Preclinical Models

Clofibrate (B1669205) is well-documented to lower plasma triglycerides. nih.gov Its mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a key role in lipid metabolism. drugbank.comnih.gov Activation of PPAR-α leads to several downstream effects that collectively reduce triglyceride levels:

Increased Lipoprotein Lipase (B570770) Activity : Clofibrate enhances the activity of lipoprotein lipase, an enzyme responsible for the breakdown of triglycerides in circulating lipoproteins like chylomicrons and Very Low-Density Lipoprotein (VLDL). drugbank.comnih.gov

Reduced VLDL Production : It decreases the synthesis and secretion of VLDL particles from the liver by reducing both fatty acid and triglyceride synthesis. nih.gov

Enhanced Fatty Acid Catabolism : Clofibrate stimulates the uptake and breakdown of fatty acids in the liver through β-oxidation, which reduces the substrate available for triglyceride synthesis. nih.govnih.gov

In contrast, the role of pyridoxine (B80251) in triglyceride metabolism is more complex. High doses of pyridoxine have been shown to decrease triglyceride concentrations in the serum and aorta of rats fed high-fat, high-cholesterol diets. nih.gov However, low doses of pyridoxine resulted in increased concentrations of these lipids. nih.gov

Table 1: Effects of Clofibrate and Pyridoxine on Triglyceride Metabolism

| Component | Mechanism of Action on Triglycerides | Reference |

|---|---|---|

| Clofibrate | Activates PPAR-α, increases lipoprotein lipase activity, reduces VLDL production, and enhances fatty acid catabolism. | drugbank.comnih.gov |

| Pyridoxine | High doses decrease serum and aortic triglyceride levels; low doses have the opposite effect. | nih.gov |

Clofibrate influences cholesterol metabolism by several mechanisms. It has been shown to increase the excretion of cholesterol into the bile and feces. nih.gov Animal studies suggest that clofibrate may interrupt the biosynthesis of cholesterol before the formation of mevalonate. drugbank.com Despite a net increase in steroid excretion, cholesterol synthesis is often not increased and in some cases, appears to be decreased. nih.gov This suggests that clofibrate may mobilize cholesterol from tissue stores. nih.gov

Pyridoxine's effect on cholesterol is also dose-dependent. High doses of pyridoxine have been associated with a decrease in cholesterol concentrations in the serum and aorta in animal models on high-fat diets. nih.gov Conversely, low doses led to an increase in cholesterol levels. nih.gov In elderly men with low plasma pyridoxal (B1214274) 5-phosphate (the active form of vitamin B6), pyridoxine supplementation was found to reduce total cholesterol and low-density lipoprotein (LDL) cholesterol. nih.gov

Table 2: Impact of Clofibrate and Pyridoxine on Cholesterol Metabolism

| Component | Effect on Cholesterol Metabolism | Reference |

|---|---|---|

| Clofibrate | Increases biliary and fecal excretion of cholesterol; may inhibit cholesterol biosynthesis and mobilize tissue stores. | drugbank.comnih.gov |

| Pyridoxine | High doses decrease cholesterol levels, while low doses increase them. Reduces total and LDL cholesterol in deficient individuals. | nih.govnih.gov |

Clofibrate significantly alters the dynamics of lipoprotein particles. By increasing the activity of lipoprotein lipase, it enhances the conversion of VLDL to LDL. drugbank.com This leads to a reduction in plasma VLDL levels. nih.gov The effect of fibrates, the class of drugs to which clofibrate belongs, on High-Density Lipoprotein (HDL) is mediated through PPAR-α activation, which transcriptionally induces the synthesis of the major HDL apolipoproteins, apoA-I and apoA-II, leading to increased HDL cholesterol levels. nih.gov

High doses of pyridoxine have been shown to decrease lipid concentrations, which would indirectly affect lipoprotein dynamics. nih.gov In elderly men, pyridoxine supplementation reduced LDL cholesterol concentrations without a significant effect on HDL cholesterol. nih.gov

Influence on Vitamin B6 Metabolism and Status

As pyridoxine is a form of Vitamin B6, any compound containing it would inherently influence the body's Vitamin B6 status.

The term Vitamin B6 refers to a group of related compounds, or vitamers, including pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated forms. nih.gov These vitamers can be interconverted in the body. sigmaaldrich.com Pyridoxine is converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP), through the action of enzymes like pyridoxal kinase and pyridoxine phosphate (B84403) oxidase. nih.gov The liver is the primary site for this conversion. nih.gov Most organisms that cannot synthesize Vitamin B6 de novo have a salvage pathway that allows for the interconversion of the various vitamers. nih.gov

Vitamin B6, in its active form PLP, is a crucial cofactor in one-carbon metabolism. nih.gov This metabolic network is essential for the synthesis of nucleotides and for methylation reactions. e-dmj.org Specifically, PLP is required for the function of serine hydroxymethyltransferase, an enzyme that catalyzes a key reaction in the folate cycle, and for the transsulfuration pathway, which converts homocysteine to cysteine. e-dmj.orgmdpi.com Therefore, an adequate Vitamin B6 status is necessary for the proper functioning of one-carbon metabolism. nih.gov

Effects on Other Metabolic Pathways in Animal Models

Scientific literature available through targeted searches does not provide specific details on the direct effects of pyridoxine clofibrate or its active metabolite, clofibric acid, on the biochemical pathways of L-lysine catabolism, such as the saccharopine or pipecolate pathways, in animal models. While pyridoxine (vitamin B6) is a crucial cofactor in amino acid metabolism, and defects in lysine (B10760008) catabolism are linked to pyridoxine-dependent epilepsy, studies investigating the impact of this compound administration on the rate or regulation of L-lysine breakdown have not been identified.

This compound influences bile acid homeostasis, primarily through the actions of its clofibrate component, which is a known peroxisome proliferator-activated receptor alpha (PPARα) agonist.

Research indicates that administration of clofibrate is associated with a modest increase in the secretion of lipids into the bile and consequently the intestine. drugbank.com The underlying mechanism for this effect is linked to the activation of PPARα. In animal models, PPARα activation has been shown to play a role in regulating the synthesis of bile acids. nih.gov Specifically, PPARα can inhibit the transcription of the CYP7A1 gene. nih.gov The enzyme cholesterol 7α-hydroxylase, encoded by CYP7A1, is the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol. nih.gov By activating PPARα, clofibrate can therefore contribute to the feedback regulation of bile acid production.

Mechanisms of Action within Specific Organs (e.g., Liver, Adipose Tissue, Brain) in Animal Models

The metabolic effects of clofibrate, the active component of this compound, are highly tissue-specific. Studies in animal models, such as Swiss-Webster mice, have demonstrated that the most significant changes occur in the liver, with less pronounced but specific effects observed in the brain and white adipose tissue. nih.gov The foundational mechanism for these actions is the activation of PPARα, which alters the expression of genes involved in lipid metabolism. drugbank.compatsnap.com

Liver: The liver is the primary site of action for clofibrate. In male Swiss-Webster mice treated with clofibrate, there is a significant remodeling of the lipid metabolome. nih.govnih.gov

Fatty Acid Composition: A notable shift occurs from saturated fatty acids (SAT) to monounsaturated fatty acids (MUFA). Saturated fatty acids are depleted from triglyceride and cholesterol ester pools, while monounsaturated fatty acids are substantially increased across all phospholipid classes, including cardiolipin. nih.gov This suggests that clofibrate stimulates the use of saturated fatty acids for the synthesis of monounsaturated fatty acids. nih.gov

Polyunsaturated Fatty Acids (PUFAs): Clofibrate administration leads to a 2- to 3-fold increase in dihomo-γ-linolenic acid (20:3n6) in several lipid classes, including free fatty acids and various phospholipids. nih.gov

VLDL Production: As a PPARα agonist, clofibrate decreases the hepatic production of very low-density lipoprotein (VLDL), which is rich in triglycerides. patsnap.com It also enhances the transcription of genes involved in fatty acid oxidation, reducing the availability of fatty acids for triglyceride synthesis. patsnap.com

Adipose Tissue: The effects of clofibrate on white adipose tissue are minimal compared to the liver. nih.gov

Fatty Acid Pools: Changes are primarily observed in the free fatty acid and cholesterol ester pools. Clofibrate treatment elevates the levels of saturated free fatty acids. nih.gov

Cholesterol Esters: While the total concentration of cholesterol esters remains unchanged, they become depleted of saturated fatty acids and enriched with monounsaturated and, to a lesser degree, polyunsaturated fatty acids. nih.gov

Brain: Although metabolic changes in the brain are far less extensive than in the liver, clofibrate induces highly specific alterations. nih.gov

Cholesterol Esters: The most dramatic effect observed in the brain of clofibrate-treated mice is an approximate 20-fold elevation in cholesterol arachidonyl-esters. nih.gov

DHA Content: Clofibrate treatment results in a significant shift in docosahexaenoic acid (DHA) distribution. While free DHA levels decrease, the amount of DHA incorporated into the phosphatidylserine (B164497)/inositol lipid pool increases by 144%. nih.gov The selective enrichment of DHA in the phosphatidylserine of the brain (1.5-fold increase) suggests a clofibrate-dependent activation of phosphatidylserine synthetase 2. nih.gov

Table 1: Summary of Clofibrate-Induced Lipid Changes in Mouse Organs

| Organ | Key Metabolic Effect | Specific Findings |

|---|

| Liver | Major remodeling of lipid profile | ▼ Decrease in Saturated Fatty Acids (in Triglycerides) ▲ Increase in Monounsaturated Fatty Acids (in Phospholipids) ▲ 2-3 fold increase in Dihomo-γ-linolenic acid | | Adipose Tissue | Minimal effects | ▲ Increase in Saturated Free Fatty Acids ○ Shift in Cholesterol Esters from Saturated to Unsaturated Fatty Acids | | Brain | Specific and significant alterations | ▲ ~20-fold increase in Cholesterol Arachidonyl-esters ▲ 144% increase in DHA in Phosphatidylserine/Inositol pool |

Data sourced from a study on Swiss-Webster mice. nih.govnih.gov

Preclinical Studies and Mechanistic Insights in Animal Models

Evaluation in Established Animal Models for Metabolic Dysregulation

Pyridoxine (B80251) has also been studied in the context of metabolic disturbances. In Wistar rats, diets supplemented with pyridoxine and niacin were found to reduce serum total cholesterol, LDL, VLDL, and triacylglycerols. unesp.br The effects on the lipid profile were dependent on the concentrations of both vitamins. unesp.br In diabetic rats, pyridoxine treatment has been shown to reduce total cholesterol, HDL-C, and triglyceride levels, while increasing LDL-C levels. mdpi.com

Investigation of Systemic Biochemical Parameters in Animals

The systemic biochemical effects of pyridoxine and clofibrate (B1669205) have been characterized in several animal studies, revealing significant impacts on lipid and glucose metabolism.

Clofibrate has been shown to effectively prevent the onset of glucose intolerance in rats fed a high-fat diet. nih.gov Interestingly, this improvement in glucose tolerance was not associated with an increase in hepatic glucose phosphorylation or glycolysis. nih.gov In fact, both the high-fat diet and clofibrate suppressed the activities of glucokinase and pyruvate (B1213749) kinase. nih.gov Clofibrate also led to a decrease in glycogen (B147801) storage in both control and high-fat diet-fed rats. nih.gov Furthermore, clofibrate treatment was associated with an increased capacity of liver mitochondria to oxidize long-chain fatty acids. nih.gov

The following table summarizes the effects of pyridoxine on serum lipid profiles in diabetic rats.

| Parameter | Diabetic Control | Diabetic + Pyridoxine |

| Total Cholesterol (TC) | Increased | Reduced |

| HDL-C | No significant change | Reduced |

| LDL-C | No significant change | Increased |

| Triglycerides (TG) | Increased | Reduced |

Organ-Specific Responses and Adaptations

The individual components of pyridoxine clofibrate elicit distinct responses in various organs, particularly the liver, kidney, and heart, as demonstrated in animal models.

Liver: Clofibrate administration in rats has been observed to decrease hepatic glycogen storage and suppress the activities of key enzymes in glucose metabolism, such as glucokinase and pyruvate kinase. nih.gov It also enhances the liver's capacity for mitochondrial fatty acid oxidation. nih.gov In newborn pigs, clofibrate supplementation increased free carnitine and acylcarnitine levels in the liver, which is consistent with an increased abundance of genes related to carnitine biosynthesis and transport. mdpi.com Studies in mice have shown that dietary vitamin B6 restriction did not induce hepatic steatosis. nih.gov

Kidney: Pyridoxine has demonstrated protective effects against kidney injury in obese rats induced by a high-fat diet. nih.gov It mitigates obesity-related kidney dysfunction by significantly reducing oxidative stress and restoring the activity of antioxidant enzymes. nih.gov Fibrates, including clofibrate, have been noted to reduce oxidative stress in various models of kidney injury. nih.gov

Heart: In diabetic rats, pyridoxine administration has shown cardioprotective effects by modulating oxidative stress and metabolic changes. mdpi.com It was found to decrease the activity of catalase, an antioxidant enzyme, in the cardiac tissue of both healthy and diabetic rats. mdpi.com Furthermore, in diabetic rats, pyridoxine increased the activity of the LDH1 isoform and decreased the LDH4 isoform, while also decreasing peroxisomal malate (B86768) dehydrogenase (MDH) and increasing mitochondrial MDH activities, suggesting a positive impact on cardiac energy metabolism. mdpi.com

Neurological and Neurobehavioral Investigations in Animal Models

The neurological effects of the components of this compound have been explored in animal models, focusing on oxidative stress, neuroinflammation, and neurotransmitter systems.

Both pyridoxine and clofibrate have demonstrated the capacity to modulate oxidative stress and neuroinflammation in the central nervous system of rodents.

Pyridoxine has been shown to reduce oxidative stress in the brains of rats. nih.govnih.gov In a model of neurotoxicity induced by 3-nitropropionic acid, pyridoxine treatment helped to restore dopamine (B1211576) levels and reduce markers of oxidative stress. nih.govnih.gov

Fibrates, as a class of drugs including clofibrate, are known to be agonists of PPAR-α. mdpi.com Activation of PPAR-α in the brain has been linked to a decrease in neuroinflammation. mdpi.com Studies with fenofibrate (B1672516), another PPAR-α agonist, have shown that it can reduce ethanol-induced neuroinflammation in rats by downregulating proinflammatory cytokines and genes related to oxidative stress in the brain. mdpi.com

Research indicates that pyridoxine can influence neurotransmitter systems, particularly the dopaminergic system. In a rat model where oxidative stress was induced by 3-nitropropionic acid, treatment with pyridoxine was found to restore the levels of dopamine in the brain. nih.govnih.gov Dopamine is synthesized from the precursor amino acid tyrosine. mdpi.com While the study did not directly measure precursors, the restoration of dopamine levels suggests a potential influence on its synthesis or turnover. The enzyme that converts glutamate (B1630785) to GABA, a major inhibitory neurotransmitter, requires pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6) as a cofactor. mdpi.com

Structure Activity Relationship Sar Studies of Pyridoxine Clofibrate and Analogues

Correlating Structural Features with PPAR Agonist Activity

The biological activity of fibrates, the class of drugs to which clofibrate (B1669205) belongs, is primarily mediated through their agonistic activity on Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. SAR studies on various fibrate analogues have established key structural features essential for this activity. These typically include a carboxylic acid head group, a linker, and a hydrophobic aromatic moiety.

For clofibrate itself, the essential components are the 2-phenoxy-2-methylpropanoic acid structure. The carboxylic acid is crucial for binding to the ligand-binding domain of PPARs. Modifications to the aromatic ring and the linker have been extensively explored in other fibrates like fenofibrate (B1672516) and bezafibrate (B1666932) to enhance potency and selectivity.

However, in pyridoxine (B80251) clofibrate, the carboxylic acid of clofibrate is esterified with one of the hydroxyl groups of pyridoxine. This esterification fundamentally alters the classic fibrate pharmacophore. Without a free carboxylic acid, the direct binding and activation of PPARs in the same manner as clofibric acid (the active metabolite of clofibrate) is unlikely. It is plausible that pyridoxine clofibrate acts as a prodrug, which upon hydrolysis in vivo, releases clofibric acid and pyridoxine. If this is the case, the SAR would be dictated by the rate of hydrolysis and the subsequent activity of clofibric acid. To date, no studies have been identified that explore how modifications to the pyridoxine moiety in this compound affect its potential prodrug properties or any intrinsic activity of the ester itself.

Mapping Chemical Modifications to Specific Biological Effects

Systematic chemical modifications of the clofibrate structure have been shown to significantly impact biological effects. For instance, the introduction of a chlorine atom on the phenyl ring is a defining feature of clofibrate. In other fibrates, altering the substituents on the aromatic ring or changing the linker between the aromatic ring and the carboxylic acid has led to compounds with different degrees of PPAR activation and varying effects on lipid metabolism.

Regarding pyridoxine, its chemical modification has been explored for a range of therapeutic applications, but not in the context of creating fibrate esters for PPAR modulation. Modifications of the hydroxyl and methyl groups on the pyridine (B92270) ring of pyridoxine have been shown to influence its vitamin B6 activity and other pharmacological properties.

For this compound, there is no available research that maps specific chemical modifications of either the pyridoxine or the clofibrate part of the molecule to specific biological effects related to PPAR agonism or lipid-lowering activity. Such a study would involve synthesizing a series of this compound analogues and evaluating their biological activities, but this work does not appear to have been published.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Molecular docking is a powerful computational tool used in SAR studies to predict the binding affinity and orientation of a ligand within the active site of a target protein. For fibrates, molecular docking studies have been instrumental in understanding their interaction with the ligand-binding domain of PPARs. These studies typically show the carboxylic acid group forming hydrogen bonds with key amino acid residues, while the hydrophobic part of the molecule interacts with a hydrophobic pocket of the receptor.

A molecular docking study of this compound would be necessary to predict its potential interaction with PPARs. Such a study would need to consider whether the intact ester can bind to the receptor or if the analysis should focus on its hydrolysis product, clofibric acid. As of now, no published molecular docking studies specifically investigating this compound and its interaction with PPARs have been found.

Designing Compounds with Modulated Receptor Selectivity (e.g., PPARα vs. PPARγ)

A significant area of fibrate research has been the design of compounds with modulated selectivity for different PPAR isoforms, such as PPARα and PPARγ. While PPARα activation is primarily associated with lipid-lowering effects, PPARγ agonists are used as insulin (B600854) sensitizers in the treatment of type 2 diabetes. Dual PPARα/γ agonists have also been developed with the aim of addressing both dyslipidemia and hyperglycemia.

The design of selective fibrates involves subtle modifications to their structure to exploit differences in the ligand-binding pockets of the PPAR isoforms. Key strategies include altering the length and flexibility of the linker and modifying the nature and position of substituents on the aromatic ring.

In the context of this compound, there is no information on attempts to design analogues with modulated PPAR receptor selectivity. Such an endeavor would first require establishing that this compound or its analogues possess PPAR agonist activity. Following that, a systematic SAR study would be needed to understand how structural changes to the pyridoxine and/or clofibrate moieties influence selectivity for PPARα versus PPARγ. This line of research remains to be explored.

Future Directions in Pyridoxine Clofibrate Research

Exploration of Novel Molecular Targets and Pathways

While the primary mechanism of the clofibrate (B1669205) component is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), future research will likely delve into molecular targets beyond this well-established pathway. The pyridoxine (B80251) moiety introduces intriguing possibilities for synergistic or independent cellular effects that warrant investigation.

Researchers are increasingly looking at novel therapeutic targets for managing dyslipidemia that could be relevant to pyridoxine clofibrate. nih.gov These include:

Angiopoietin-like protein 3 (ANGPTL3): Inhibition of ANGPTL3 is a promising strategy for lowering triglycerides and LDL-C. Investigations could explore whether this compound or its derivatives can modulate ANGPTL3 expression or activity.

Apolipoprotein C3 (ApoC3): As a key regulator of triglyceride metabolism, ApoC3 is a prime target for new lipid-lowering therapies. nih.gov Future studies could assess the effect of this compound on ApoC3 synthesis and function.

Lipoprotein(a) [Lp(a)]: Elevated Lp(a) is a significant and independent risk factor for cardiovascular disease. The potential for this compound to impact Lp(a) levels represents a critical area of future research. nih.gov

The pyridoxine component, a precursor to the active coenzyme pyridoxal (B1214274) 5'-phosphate, is involved in numerous metabolic reactions. This opens up avenues to explore whether the compound influences pathways related to amino acid metabolism, neurotransmitter synthesis, or the mitigation of advanced glycation end-products (AGEs), which could be particularly relevant in diabetic dyslipidemia.

Advanced Synthetic Strategies for Complex Derivatives

The development of more potent and selective this compound derivatives will rely on advanced synthetic methodologies. Modern organic synthesis offers a toolkit for creating novel chemical entities with fine-tuned pharmacological properties. rsc.org For a molecule like this compound, which contains a heterocyclic pyridoxine ring, these strategies are particularly relevant.

Future synthetic efforts will likely focus on:

C-H Activation: This technique allows for the direct functionalization of carbon-hydrogen bonds, offering a more efficient way to create a library of derivatives by modifying the core structure of pyridoxine or the phenoxy ring of clofibrate. rsc.org

Photoredox Catalysis: Utilizing light to drive chemical reactions, photoredox catalysis can enable novel bond formations under mild conditions, facilitating the synthesis of complex molecular architectures that are difficult to achieve with traditional methods. rsc.org

Multicomponent Reactions: These reactions allow for the combination of three or more starting materials in a single step, providing a rapid and efficient route to structurally diverse derivatives. rsc.org

These advanced methods will be instrumental in developing next-generation fibrates with improved efficacy and safety profiles. credenceresearch.com The synthesis of various clofibrate homologs has already demonstrated the feasibility of modifying the ester group to alter the compound's properties.

Development of Sophisticated Preclinical Models for Mechanistic Elucidation

To better understand the in-vivo effects of this compound, the development and use of sophisticated preclinical models is essential. While traditional rodent models of dyslipidemia have been valuable, more advanced models are needed to dissect the compound's precise mechanisms of action. ijper.org

Future research will likely employ:

Conditional Knockout Models: These models allow for the inactivation of specific genes in a tissue-specific or time-dependent manner, which can help to pinpoint the exact role of targets like PPARα in the effects of this compound. elsevierpure.comnih.gov

Humanized Mouse Models: Mice with "humanized" livers can provide more accurate insights into how this compound affects human gene expression and lipid metabolism. researchgate.net

Zebrafish Models: The optical transparency and rapid development of zebrafish larvae make them an excellent model for high-throughput screening of this compound derivatives and for visualizing lipid metabolism in real-time. ijper.org

These models will be crucial for studying the compound's effects on atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and other metabolic complications. nih.gov

Application of Omics Technologies to Understand Broad Biological Impacts

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological effects of a drug. mdpi.com The application of these technologies to this compound research will be pivotal in understanding its full spectrum of activity.

Future research directions in this area include:

Transcriptomics: Analyzing changes in gene expression in response to this compound can reveal the full range of genes regulated by the compound, both through PPARα-dependent and independent pathways. physiology.orgnih.gov This can help to identify novel mechanisms and potential off-target effects.

Metabolomics: By profiling the small-molecule metabolites in biological samples, metabolomics can provide a detailed snapshot of the metabolic changes induced by this compound. physiology.orgnih.gov This is particularly relevant for a compound that is expected to have broad effects on lipid and amino acid metabolism.

Proteomics: The study of the entire set of proteins in a cell or tissue can help to identify the protein targets of this compound and understand how it modulates cellular signaling pathways.

Integrative multi-omics approaches will be key to building a comprehensive picture of the drug's mechanism of action and identifying biomarkers of response.

Investigation of this compound in Combination with Other Biochemical Modulators

The future of dyslipidemia management is moving towards combination therapies to target multiple aspects of the disease. mdpi.comeathj.org Investigating this compound in combination with other lipid-lowering agents and biochemical modulators is a logical and promising direction.

Potential combination therapies to explore include:

Statins: The combination of a fibrate with a statin is a well-established strategy for managing mixed dyslipidemia. credenceresearch.com Studies on the combination of this compound with statins could reveal synergistic effects on the lipid profile and cardiovascular outcomes.

Ezetimibe (B1671841): As a cholesterol absorption inhibitor, ezetimibe offers a complementary mechanism of action to fibrates. heartmatters.com

PCSK9 Inhibitors: For patients with very high LDL-C levels, the addition of a potent therapy like a PCSK9 inhibitor to this compound could be a powerful approach. mdpi.com

B-group vitamins: Research has shown that B-group vitamins can have an additive effect with lipid-lowering therapies on improving endothelial function. nih.gov The intrinsic pyridoxine component of the molecule makes this an especially interesting area for investigation. Studies have also demonstrated a synergistic interaction between B vitamins and statins in other contexts. nih.govresearchgate.net

The trend towards combination therapy is driven by the need to address the residual cardiovascular risk that often remains after monotherapy. nih.gov

Q & A

What frameworks ensure rigor in formulating research questions on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.